molecular formula C21H28O B165732 (2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde CAS No. 128434-80-0

(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde

Cat. No. B165732
M. Wt: 296.4 g/mol
InChI Key: QLEXUFWJSPRFOP-LCYNHIKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its unique structure and properties make it a promising candidate for further research and development.

Mechanism Of Action

The mechanism of action of (2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde is not fully understood, but it is believed to interact with various enzymes and proteins in the body. Its unique structure allows it to bind to specific targets, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

Studies have shown that (2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde can have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using (2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde in lab experiments include its unique structure and properties, which make it a versatile compound that can be used in a wide range of applications. However, its synthesis can be challenging and requires specialized equipment and expertise, which can limit its use in certain labs.

Future Directions

There are many potential future directions for the study of (2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde, including further optimization of its synthesis method, exploration of its potential applications in various fields, and investigation of its mechanism of action and biochemical and physiological effects. Additionally, there is potential for the development of new derivatives and analogs of this compound with improved properties and efficacy.

Synthesis Methods

The synthesis of (2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde involves several steps, including the reaction of cyclohexanone with ethyl acetoacetate, followed by the addition of a Grignard reagent and subsequent dehydration. This method has been optimized and improved over time, resulting in higher yields and purity of the final product.

Scientific Research Applications

(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde has been studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. Its unique structure and properties make it a versatile compound that can be used in a wide range of applications.

properties

CAS RN

128434-80-0

Product Name

(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde

Molecular Formula

C21H28O

Molecular Weight

296.4 g/mol

IUPAC Name

(2E)-2-[(4E)-4-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohex-2-en-1-ylidene]acetaldehyde

InChI

InChI=1S/C21H28O/c1-16(19-10-8-18(9-11-19)13-15-22)7-12-20-17(2)6-5-14-21(20,3)4/h7-8,10,12-13,15H,5-6,9,11,14H2,1-4H3/b12-7+,18-13-,19-16-

InChI Key

QLEXUFWJSPRFOP-LCYNHIKNSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/2\CC/C(=C\C=O)/C=C2)/C

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=C2CCC(=CC=O)C=C2)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=C2CCC(=CC=O)C=C2)C

synonyms

10,20-methanoretinal
10,20-methanoretinal, (E,E,E)-isomer
10,20-methanoretinal, (E,E,Z)-isomer
10,20-methanoretinal, (Z,E,Z)-isome

Origin of Product

United States

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